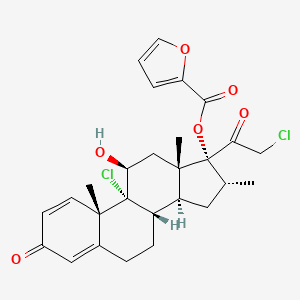

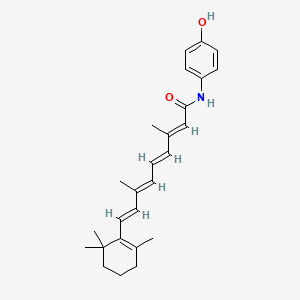

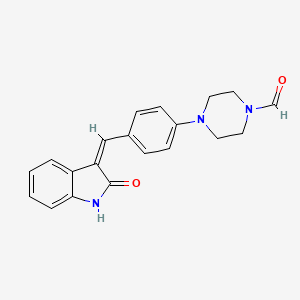

![molecular formula C26H29NO5 B1684616 3-[[2-[4-(1-金刚烷基)苯氧基]乙酰]氨基]-4-羟基苯甲酸甲酯 CAS No. 934593-90-5](/img/structure/B1684616.png)

3-[[2-[4-(1-金刚烷基)苯氧基]乙酰]氨基]-4-羟基苯甲酸甲酯

描述

“Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate” is a chemical compound. It is also known as an amidobenzoic acid .

Synthesis Analysis

The synthesis of this compound has been studied in the context of hypoxia-induced adipocytokine promoter hypomethylation in human adipocytes . The compound was used as a HIF1α inhibitor in the presence or absence of a HIF1α stabilizer . Other studies have also discussed the synthesis of adamantyl derivatives with antitubercular potential .Molecular Structure Analysis

The molecular formula of this compound is C26H29NO5 . It has a molecular weight of 435.5 g/mol . The IUPAC name for this compound is "methyl 3-[[2-[4-(2-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate" .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 435.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 7 .科学研究应用

酪氨酸酶机制建模

对具有聚苯并咪唑配体的双核铜配合物的研究模拟了酪氨酸酶的活性,酪氨酸酶是酚类邻位羟基化的关键酶,包括类似于 3-[[2-[4-(1-金刚烷基)苯氧基]乙酰]氨基]-4-羟基苯甲酸甲酯的化合物。这项研究提供了对与黑色素产生和其他生理功能相关的酶促过程的见解 (Casella 等,1996)。

荧光传感器开发

基于邻氨基苯酚衍生物的荧光化学传感器对铝离子表现出很高的选择性和灵敏度,可用于生物成像和环境样品中金属离子的检测 (Ye 等,2014)。

稀土金属化合物的合成和磁性

涉及席夫碱配体和稀土金属的研究已经导致合成具有不同金属排列的化合物。这些研究有助于我们了解分子水平的磁性,并为开发具有特定磁性的新材料开辟了道路 (Yadav 等,2015)。

抗氧化活性和理化性质

对新型三唑-5-酮衍生物的研究揭示了潜在的体外抗氧化活性。这一研究方向有助于开发新的抗氧化剂,这些抗氧化剂可能对制药和化妆品应用有益 (Yüksek 等,2015)。

酚类化合物的环境存在和影响

对对羟基苯甲酸酯的环境归宿的研究,对羟基苯甲酸酯与 3-[[2-[4-(1-金刚烷基)苯氧基]乙酰]氨基]-4-羟基苯甲酸甲酯具有相同的官能团,突出了它们在水生环境中的普遍存在以及作为弱内分泌干扰物的可能性。这项研究强调了监测和了解广泛使用的酚类化合物对环境影响的重要性 (Haman 等,2015)。

作用机制

Target of Action

The primary target of Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate is HIF-1α (Hypoxia-inducible factor 1-alpha) . HIF-1α is a transcription factor that plays a crucial role in cellular response to hypoxia, regulating the expression of several genes including those involved in angiogenesis, cell survival, and glucose metabolism .

Mode of Action

Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate acts as a HIF-1α inhibitor . It competitively inhibits both MDH1 and MDH2 , enzymes that are involved in the malate-aspartate shuttle, a crucial part of cellular respiration . By inhibiting these enzymes, the compound disrupts the normal functioning of HIF-1α, thereby affecting the cellular response to hypoxia .

Biochemical Pathways

The inhibition of HIF-1α affects several biochemical pathways. It suppresses the transcription of HIF-1 target genes such as VEGF (Vascular Endothelial Growth Factor) and EPO (Erythropoietin) . VEGF is involved in angiogenesis, the formation of new blood vessels, while EPO is a hormone that regulates the production of red blood cells . The compound also attenuates hypoxia-induced ANP secretion and blunts BMP9-induced osteogenic signaling in MSCs .

Pharmacokinetics

The compound has a molecular weight of 4355 Da , which suggests it may have good bioavailability as compounds with a molecular weight below 500 Da are generally well-absorbed .

Result of Action

The inhibition of HIF-1α by Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate leads to a decrease in the transcription of HIF-1 target genes . This can result in reduced angiogenesis and erythropoiesis, potentially limiting the growth and proliferation of cancer cells . The compound also attenuates hypoxia-induced ANP secretion and blunts BMP9-induced osteogenic signaling in MSCs .

Action Environment

Environmental factors such as oxygen levels can influence the action of Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate. For instance, in hypoxic conditions, the activity of HIF-1α is increased, potentially enhancing the efficacy of HIF-1α inhibitors . The compound’s stability and efficacy may also be affected by factors such as pH and temperature, but specific data on these aspects are currently unavailable.

安全和危害

There is limited information available on the safety and hazards of this compound.

未来方向

属性

IUPAC Name |

methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO5/c1-31-25(30)19-2-7-23(28)22(11-19)27-24(29)15-32-21-5-3-20(4-6-21)26-12-16-8-17(13-26)10-18(9-16)14-26/h2-7,11,16-18,28H,8-10,12-15H2,1H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRPPNOJYFZSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

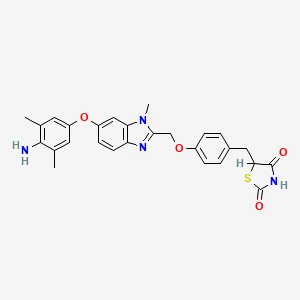

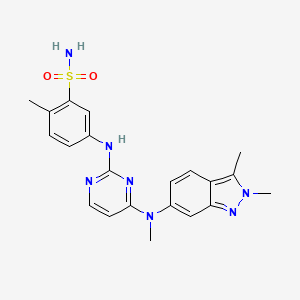

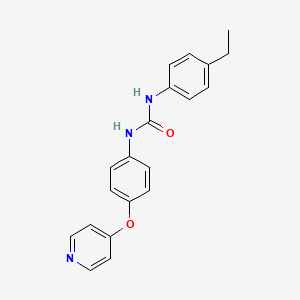

![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)